
4-Phenoxy-2-pyridin-2-ylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-2-pyridin-2-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with phenoxy and pyridinyl groups
Méthodes De Préparation
The synthesis of 4-Phenoxy-2-pyridin-2-ylquinazoline can be achieved through several routes. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one, react with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is environmentally benign and provides high yields with a broad substrate scope .
Analyse Des Réactions Chimiques
4-Phenoxy-2-pyridin-2-ylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The phenoxy and pyridinyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Phenoxy-2-pyridin-2-ylquinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Phenoxy-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Phenoxy-2-pyridin-2-ylquinazoline can be compared with other similar compounds, such as:
4-Phenoxyquinazoline: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.
2-Phenoxyquinoxaline: Contains a quinoxaline core instead of quinazoline, leading to different reactivity and applications.
2-Phenoxypyridine: Features a simpler structure with only a pyridine core, which may limit its versatility compared to this compound.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
839701-05-2 |
|---|---|
Formule moléculaire |
C19H13N3O |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
4-phenoxy-2-pyridin-2-ylquinazoline |
InChI |
InChI=1S/C19H13N3O/c1-2-8-14(9-3-1)23-19-15-10-4-5-11-16(15)21-18(22-19)17-12-6-7-13-20-17/h1-13H |
Clé InChI |
HAIKOEYFKVLEMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Solubilité |
43.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


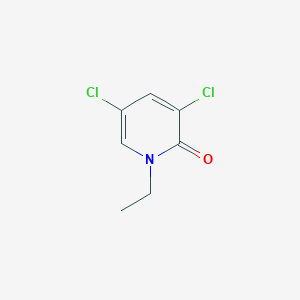

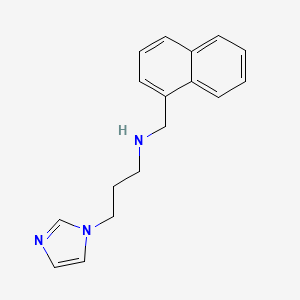
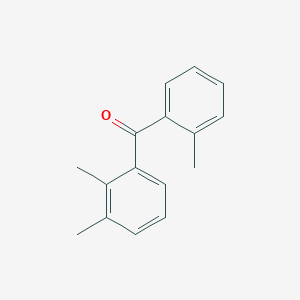
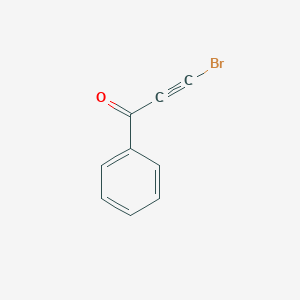
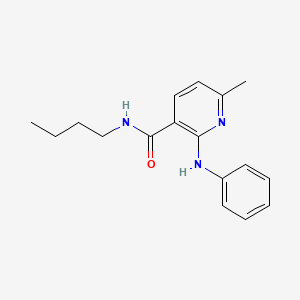
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
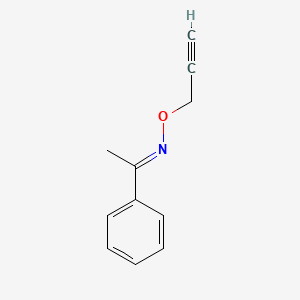
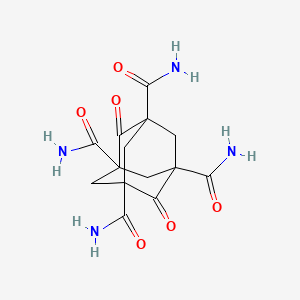
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)

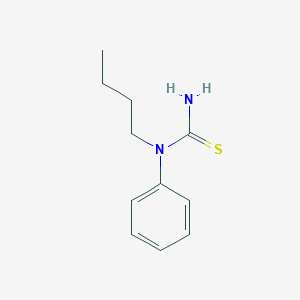
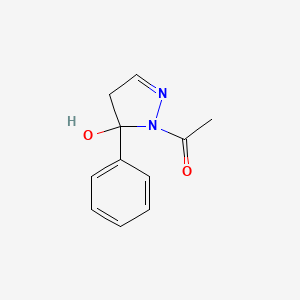
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
